molecular formula C19H24N2O3 B4675954 2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide

2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B4675954
M. Wt: 328.4 g/mol
InChI Key: PBVVRTUIZCVKHG-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines an ethoxy group, a morpholine ring, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide typically involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid, or from β-naphtholsodium and diethylsulfate in a weak aqueous base . Another method involves the reaction of β-naphtholsodium with ethyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with different substituents.

Scientific Research Applications

2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The morpholine ring and naphthalene moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-24-17-8-7-15-5-3-4-6-16(15)18(17)19(22)20-9-10-21-11-13-23-14-12-21/h3-8H,2,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVVRTUIZCVKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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